7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-8-2-5-11(14)13-12(8)9(7-16)6-15(13)10-3-4-10/h2,5-7,10H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPIWRESGVHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=C(C=C1)Cl)C3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192816 | |
| Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-10-2 | |
| Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation
This classical method involves generating a Vilsmeier reagent from phosphorus oxychloride and dimethylformamide (DMF), which then reacts with the indole nucleus to introduce the aldehyde group at the 3-position.
This method is versatile for various indole derivatives, including substituted indoles, and provides a foundation for further modifications.
Specific Preparation Strategies for 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde
The synthesis of the target compound involves introducing the chlorine at position 7, cyclopropyl at position 1, and methyl at position 4 on the indole core, followed by formylation at position 3.
Synthesis of the Indole Core with Substituents
- Starting Material: 2-methylindole derivatives, which can be selectively halogenated and alkylated.
- Chlorination at the 7-position: Achieved via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to ensure regioselectivity.
- Cyclopropyl substitution at position 1: Usually introduced through nucleophilic addition or cyclopropanation reactions, often involving cyclopropyl halides or diazo compounds.
Incorporation of the Methyl Group at Position 4
- Method: Alkylation at the 4-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, often after protecting other reactive sites.
Formylation at the 3-Position
- Method: Application of the Vilsmeier-Haack reaction as described in and, specifically on the substituted indole to install the aldehyde group.
Research Findings on Synthesis of Similar Indole Derivatives
Research by Duschek et al. (2009) and others has demonstrated efficient synthesis pathways for indole-3-carbaldehyde derivatives, emphasizing the importance of regioselective halogenation and substitution reactions.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Vilsmeier-Haack formylation | Substituted indole | POCl₃, DMF | 0-5°C, reflux | 65-70% | Widely applicable |
| Electrophilic chlorination | Indole derivative | NCS | Room temp | 50-60% | Regioselectivity critical |
| Cyclopropylation | Nucleophilic cyclopropyl source | Cyclopropyl halides | Basic, controlled | Variable | Requires regioselective control |
| Methylation | Indole hydroxyl groups | Methyl iodide | Basic, room temp | 70-80% | Methyl at 4-position |
Chemical Reactions Analysis
C–H Functionalization and Arylation Reactions
The aldehyde group at position 3 acts as a directing group for palladium-catalyzed C–H functionalization. In structurally related 3-carbaldehyde indoles, Pd(OAc)₂ with AgOAc and TFA in hexafluoroisopropanol (HFIP) enables selective C4-arylation (Table 1) . For 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde:
-
The chloro group at position 7 deactivates the aromatic ring, potentially slowing reaction rates.
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The methyl group at position 4 may sterically hinder arylation at C4, favoring alternative sites like C2 or C6.
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The cyclopropyl group at N1 enhances electron density at the indole nitrogen, potentially stabilizing intermediates .
| Component | Quantity | Role |
|---|---|---|
| Pd(OAc)₂ | 10 mol% | Catalyst |
| AgOAc | 2 equiv | Oxidant |
| HFIP/TFA (1:1) | 0.2 M | Solvent/Additive |
| Aryl iodide | 2 equiv | Coupling partner |
Key Observations :
-
Under optimized conditions (65–120°C, 3–24 h), C4-arylation dominates for 3-formylindoles .
-
For 3-acetylindoles, C4-arylation with subsequent 3,2-carbonyl migration occurs .
Aldol Condensation and Cyclization
The aldehyde group participates in condensation reactions. In a study with 1H-indole-3-carbaldehyde, reactions with anthranilamide under acidic conditions yielded quinazolinones (e.g., 2-(1H-indol-3-yl)quinazolin-4(3H)-one) . For the target compound:
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The chloro group may reduce nucleophilicity, requiring harsher conditions.
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Steric bulk from the cyclopropyl group could slow condensation kinetics.
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Acid-catalyzed condensation between the aldehyde and anthranilamide.
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Cyclization to form dihydroquinazolinone intermediates.
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Oxidation or deformylation to yield aromatic quinazolinones.
Yield Data for Analogous Reactions :
| Substrate | Product | Yield (%) |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Quinazolinone 3a | 33 |
| N-Alkyl variants | Dihydroquinazolinone 6a | 70–76 |
Decarboxylative Coupling
While not directly studied for this compound, indole-3-carboxylic acid derivatives undergo decarboxylative arylation via Pd catalysis . If the aldehyde is oxidized to a carboxylic acid (e.g., via TFA-mediated oxidation), similar reactivity may occur:
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Decarboxylation to generate a reactive indole intermediate.
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Pd-catalyzed C2-arylation with aryl iodides.
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Decarboxylation is proposed to precede arylation, forming a Pd(II)/Pd(IV) intermediate.
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The methyl group at position 4 may direct arylation to C2 via steric effects.
Substituent Effects on Reactivity
The substituents significantly alter reaction pathways compared to simpler indole derivatives:
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Cl | 7 | Electron-withdrawing (–I) | Minimal |
| Cyclopropyl | 1 | Electron-donating (σ-donation) | Bulky, restricts N-rotation |
| Methyl | 4 | Weakly electron-donating (+I) | Hinders C4 functionalization |
Impact on Reactions :
-
C–H Arylation : Reduced yields at C4 due to steric hindrance from the methyl group .
-
Condensation Reactions : Longer reaction times due to deactivation by the chloro group .
Radical Cascade Reactions
In photoredox catalysis, indole-3-carbaldehydes participate in radical cascades with enamides . For the target compound:
-
The aldehyde could act as a radical acceptor.
-
The cyclopropyl group might undergo strain-driven ring-opening under radical conditions.
-
Catalyst : Ir(dtbbpy)(ppy)₂PF₆ (0.5 mol%).
-
Conditions : THF, 5 W blue LEDs, KHCO₃.
-
Products : Fused pyrrolidine/piperidine rings (dr > 50:1).
Domino Alkyne Insertion/Aldol Reactions
Ethynyl-substituted indole-3-carbaldehydes undergo domino reactions with diketones (e.g., pentane-2,4-dione) to form polycyclic aromatics . For the target compound:
-
Chloro and methyl groups may direct regioselectivity during aldol steps.
-
Cyclopropyl group could stabilize transition states via hyperconjugation.
| Parameter | Value |
|---|---|
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | Up to 85% |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of indole, including 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde, exhibit promising antibacterial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA strains .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| 3k | Staphylococcus aureus | 0.98 | Effective against MRSA |
| 3k | Mycobacterium tuberculosis | 10 | Inhibits growth over extended periods |
| 3d | Candida albicans | 7.80 | Moderate antifungal activity |
Anticancer Activity
The compound's derivatives have also been evaluated for their anticancer properties. Studies indicated that certain indole derivatives exhibited significant antiproliferative effects on various cancer cell lines. For example, compounds related to this compound displayed notable cytotoxicity against cancer cells, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 3k | HeLa | 5.0 | Significant antiproliferative effect |
| 3t | MCF-7 | 8.5 | Promising for breast cancer studies |
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study focused on the efficacy of indole derivatives against antibiotic-resistant strains of bacteria, highlighting the potential of these compounds in treating infections that are difficult to manage with conventional antibiotics .
- Cytotoxicity in Cancer Research : Another research effort explored the cytotoxic effects of indole derivatives on various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell cycle progression .
Mechanism of Action
The mechanism of action of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Molecular Differences
The compound belongs to a family of 7-chloroindole carbaldehydes, differing from analogs in substituent groups and their positions. Key structural analogs include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions |
|---|---|---|---|---|
| 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde | C₁₃H₁₂ClNO | 233.70 | 1350761-10-2 | 1-cyclopropyl, 4-methyl, 3-carbaldehyde |
| 7-Chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde | C₁₃H₁₄ClNO | 235.72 | 1350761-00-0 | 1-isopropyl, 4-methyl, 3-carbaldehyde |
| 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde | C₁₂H₁₂ClNO | 221.69 | 1350761-17-9 | 1-isopropyl, 4-carbaldehyde |
Key Observations:
Substituent Size and Steric Effects: The cyclopropyl group (1-position) in the target compound is smaller and more rigid than the isopropyl group in its analogs. The isopropyl group in 1350761-00-0 increases molecular weight by ~2 g/mol but introduces greater conformational flexibility.
Functional Group Position :
- The carbaldehyde group at the 3-position (target compound) vs. 4-position (1350761-17-9 ) alters the electronic distribution of the indole ring. The 3-position is conjugated with the indole nitrogen, which may enhance resonance stabilization of the aldehyde group, affecting reactivity in nucleophilic addition reactions.
Chlorine Placement: All analogs retain the 7-chloro substituent, which likely contributes to electron-withdrawing effects and influences solubility (e.g., reduced LogP compared to non-halogenated indoles).
Biological Activity
Overview
7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a chloro substituent at the 7th position, a cyclopropyl group at the 1st position, and a methyl group at the 4th position. This compound has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.
Enzyme Interactions
The compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, indole derivatives have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, studies indicate that compounds similar to this compound can modulate signaling pathways that regulate inflammation and cell proliferation.
Cellular Effects
Research indicates that this compound can significantly affect cellular processes. It influences gene expression related to cell growth and apoptosis, which are critical for cancer biology. The modulation of these pathways suggests that it may have therapeutic potential in cancer treatment.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.98 µg/mL against MRSA, indicating strong antimicrobial potential .
Anticancer Activity
The anticancer activity of indole derivatives is another area of significant interest. Various studies have demonstrated that these compounds can inhibit the growth of cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance, certain derivatives have shown IC50 values indicating potent cytotoxicity against multiple cancer cell lines .
Study 1: Antimicrobial Evaluation
A study evaluated several indole derivatives for their antimicrobial activity against common pathogens. The results indicated that some derivatives exhibited potent activity against MRSA with an MIC of 1 μg/mL. This suggests that structural modifications in indole derivatives can enhance their antimicrobial efficacy .
Study 2: Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized various indole-based compounds and assessed their cytotoxic effects on cancer cells. The findings revealed that specific structural features significantly influenced their activity, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Indole-3-carbaldehyde | Lacks chloro and cyclopropyl groups | Moderate antibacterial activity |
| 7-Chloro-1H-indole-3-carbaldehyde | Similar structure but without cyclopropyl group | Limited anti-inflammatory effects |
| 1-Cyclopropyl-4-methyl-1H-indole-3-carbaldehyde | Similar structure but lacks chloro substituent | Weaker antimicrobial properties |
Q & A
Q. Advanced
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and detect tautomerism or rotameric forms .
- Impurity profiling : LC-MS or GC-MS to identify byproducts from incomplete alkylation or oxidation.
- Computational re-evaluation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
- Crystallographic analysis : Resolve electronic effects via Hirshfeld surface analysis if X-ray data is available .
How can researchers optimize the regioselectivity of cyclopropane ring introduction during the synthesis of such indole derivatives?
Q. Advanced
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the indole N-H to steer cyclopropanation to the 1-position .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of cyclopropane-forming reagents.
- Catalytic systems : Transition metals (e.g., Pd or Cu) may improve regioselectivity in cross-coupling steps. Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equiv alkylating agent) .
What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use face shields during NaH handling .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to chlorinated solvents (e.g., DCM) and toxic gases (e.g., HCl from POCl₃ reactions) .
- Waste disposal : Quench NaH residues with isopropanol before aqueous disposal .
What analytical approaches are employed to assess the stability of this compound under varying storage conditions?
Q. Advanced
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
- Degradation monitoring : Use HPLC-PDA to track aldehyde oxidation or cyclopropane ring opening. LC-MS identifies degradation products (e.g., carboxylic acids from aldehyde oxidation) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorphic transitions or decomposition above 150°C .
Which purification techniques are most effective for isolating this compound from complex reaction mixtures?
Q. Basic
- Flash chromatography : Optimize gradient elution (0–100% ethyl acetate in petroleum benzine) to separate polar aldehyde derivatives from nonpolar byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Centrifugal Partition Chromatography (CPC) : For large-scale purification, employ biphasic solvent systems (heptane/ethyl acetate/methanol/water) .
How can researchers determine the electronic effects of substituents on the indole core using this compound as a model system?
Q. Advanced
- Hammett analysis : Correlate substituent σ values (e.g., Cl, CH₃) with reaction rates in electrophilic substitutions (e.g., nitration) .
- Spectroscopic probes : UV-Vis spectroscopy to study π→π* transitions altered by electron-withdrawing (Cl) or donating (CH₃) groups.
- Computational modeling : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the cyclopropane ring and indole π-system .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
